methyl N-[4-(aminomethyl)phenyl]carbamate
Description
Contextualization within Modern Organic and Polymer Chemistry Research
In modern organic chemistry, carbamates are widely employed as protecting groups for amines due to their stability under various reaction conditions and the relative ease with which they can be introduced and removed. nih.gov This application is fundamental in multi-step syntheses of complex molecules.
In polymer chemistry, the carbamate (B1207046) linkage is the defining feature of polyurethanes, a major class of polymers. The synthesis of polyurethanes typically involves the reaction of diisocyanates with polyols. The precursors to these isocyanates are often carbamates. For example, methyl N-phenylcarbamate is a key intermediate in the green, phosgene-free synthesis of methylene (B1212753) diphenyl diisocyanate (MDI), a primary component for producing polyurethanes. rsc.org Although not specifically studied, a bifunctional molecule like methyl N-[4-(aminomethyl)phenyl]carbamate, possessing both a carbamate and a primary amine, could theoretically serve as a monomer or chain extender in polymer synthesis, introducing specific functionalities into the polymer backbone.
The Role of Carbamate Derivatives in Advanced Synthetic Methodologies
The synthesis of carbamates has evolved significantly, moving away from hazardous reagents like phosgene (B1210022) towards more environmentally benign methods. Modern synthetic strategies include:
Rearrangement Reactions: The Hofmann and Curtius rearrangements are classical methods for converting amides and acyl azides, respectively, into carbamates. organic-chemistry.org
Carbon Dioxide (CO₂) Incorporation: A greener approach involves the three-component coupling of an amine, carbon dioxide, and an alkyl halide to form the carbamate. organic-chemistry.org
Reaction with Carbonates: Dialkyl carbonates, such as dimethyl carbonate, serve as effective and safer alternatives to phosgene for the carbonylation of amines to produce carbamates. researchgate.net
These methodologies provide versatile and efficient pathways to a wide array of carbamate derivatives, which are then used as intermediates in the synthesis of agrochemicals, pharmaceuticals, and other high-value chemicals. acs.orgnih.gov
Establishing the Academic Research Focus on this compound
Despite the broad importance of carbamates, a specific academic research focus on this compound is not evident in the current body of scientific literature. The compound is available from chemical suppliers for research use, which suggests its utility as a building block or intermediate rather than a primary subject of investigation. scbt.com Its structure contains a methylcarbamate group attached to a phenyl ring, which also bears an aminomethyl group. This bifunctional nature makes it a potentially useful, yet underexplored, monomer or linker in synthetic applications. The lack of published research could indicate that other, more readily available or economically viable, bifunctional monomers are preferred for similar applications.
Properties of this compound
| Property | Value |
| Molecular Formula | C₉H₁₂N₂O₂ |
| Molecular Weight | 180.2 g/mol |
| Appearance | Not specified in literature |
| CAS Number | 6465-03-8 |
Structure
3D Structure
Properties
IUPAC Name |
methyl N-[4-(aminomethyl)phenyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c1-13-9(12)11-8-4-2-7(6-10)3-5-8/h2-5H,6,10H2,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSBBHPHSCXVUQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=CC=C(C=C1)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Pathways and Mechanistic Investigations of Methyl N 4 Aminomethyl Phenyl Carbamate
Methodologies for the Preparation of Methyl N-[4-(aminomethyl)phenyl]carbamate
The preparation of this compound is centered around two main transformations: the introduction of the aminomethyl group via amination strategies and the formation of the methyl carbamate (B1207046) moiety.
Amination Strategies for Precursor Compounds
The key amination step in the synthesis of this compound is the reduction of a nitrile group on a suitable precursor, such as methyl N-(4-cyanophenyl)carbamate. The catalytic hydrogenation of nitriles is a highly efficient method for producing primary amines. acsgcipr.org This transformation involves the reduction of the carbon-nitrogen triple bond to a primary amine (-CH₂NH₂).
This reduction is typically achieved using molecular hydrogen (H₂) in the presence of a metal catalyst. Common methods include:
Stoichiometric Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄) can be used, though they often require specific conditions and generate significant waste, making them less ideal for industrial-scale production. thieme-connect.de
Catalytic Hydrogenation: This is the most prevalent and efficient method. It can be performed using either heterogeneous or homogeneous catalysts, offering a greener and more atom-economical route to the primary amine. acsgcipr.org
The primary challenge in nitrile hydrogenation is controlling selectivity. Side reactions can lead to the formation of secondary and tertiary amines. However, the choice of catalyst and reaction conditions, such as the use of ammonia (B1221849) as an additive, can significantly suppress these side reactions and favor the formation of the desired primary amine. bme.hursc.org
Carbamate Formation Reactions and Their Optimization
The formation of the methyl carbamate group on an aniline (B41778) derivative, such as 4-aminobenzonitrile, is a critical step. Carbamates are commonly synthesized from amines and alcohols, but the methods often involve reagents like phosgene (B1210022), which is highly toxic. unizar.es Modern research focuses on safer and more efficient alternatives.
Key methods for carbamate formation include:
Reaction with Chloroformates: A traditional method involves reacting the amine with methyl chloroformate. This reaction is generally efficient but uses a phosgene derivative.
Reaction with Carbonates: Di-tert-butyl dicarbonate (B1257347) (Boc₂O) or dimethyl carbonate (DMC) can be used as carbonyl sources. These are considered safer alternatives to phosgene-based reagents. google.com
Curtius Rearrangement: This involves the thermal or photochemical rearrangement of an acyl azide, which can be generated from a carboxylic acid. The resulting isocyanate is then trapped by an alcohol to form the carbamate. organic-chemistry.org
Oxidative Carbonylation: This method involves the reaction of an amine, an alcohol, and carbon monoxide in the presence of an oxidant and a catalyst. Rhodium and palladium catalysts have shown effectiveness in these transformations. unizar.es
The optimization of these reactions involves screening different carbonylating agents, catalysts, solvents, and temperature conditions to maximize the yield and purity of the resulting carbamate.
Table 1: Comparison of Reagents for Carbamate Formation
| Reagent Type | Specific Example | Typical Conditions | Advantages | Disadvantages |
|---|---|---|---|---|
| Chloroformates | Methyl Chloroformate | Base (e.g., pyridine, triethylamine), organic solvent | High reactivity, good yields | Toxicity, corrosive byproducts |
| Carbonates | Dimethyl Carbonate (DMC) | Catalyst (e.g., base, metal oxide), elevated temperature | Low toxicity, environmentally benign | Requires catalyst, may require harsher conditions |
| Dicarbonates | Di-tert-butyl Dicarbonate (Boc₂O) | Mild conditions, often no catalyst needed | High selectivity for amines | Primarily for Boc protection, not methyl carbamate |
| Isocyanates | Methyl Isocyanate | Reaction with an alcohol precursor | Direct formation | High toxicity and handling risks of isocyanate google.com |
| Urea (B33335)/CO₂ | Urea or Carbon Dioxide | Catalyst, specific reaction media | Phosgene-free, uses inexpensive C1 sources rsc.org | Often requires catalyst development and optimization organic-chemistry.orgrsc.org |
Exploration of Green Chemistry Principles in Synthesis
Adherence to green chemistry principles is increasingly important in chemical synthesis. For this compound, this involves several key areas:
Alternative Carbonyl Sources: Replacing hazardous phosgene and its derivatives is a primary goal. The use of dimethyl carbonate (DMC), urea, or even carbon dioxide (CO₂) as the C1 source for carbamate formation represents a significant green advancement. rsc.orgnih.gov For instance, methods using urea as a carbonyl source over a reusable solid catalyst provide an effective and environmentally friendly route to N-substituted carbamates. rsc.org
Catalytic Methods: Employing catalysts, especially those that are recoverable and reusable (heterogeneous catalysts), minimizes waste and improves process efficiency. Catalytic hydrogenation for the amination step is inherently greener than stoichiometric reductions. acsgcipr.org
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is a core principle. Catalytic additions and rearrangements, such as the Curtius rearrangement, often have high atom economy. organic-chemistry.org
Safer Solvents: The selection of environmentally benign solvents or, where possible, the execution of reactions in solvent-free conditions, reduces environmental impact.
Recent developments have shown the direct conversion of Boc-protected amines into other carbamates using simple bases, eliminating the need for metal catalysts and toxic reagents, which aligns with sustainable chemistry principles. rsc.org
Advanced Catalytic Systems for Efficient Synthesis
Catalysis is central to the efficient and selective synthesis of this compound, playing a crucial role in both the amination and carbamate formation steps.
Homogeneous Catalysis Approaches
Homogeneous catalysts, which are soluble in the reaction medium, are known for their high activity and selectivity under mild conditions. thieme-connect.de
For Nitrile Reduction: While less common in industry due to recovery challenges, homogeneous catalysts based on precious metals like ruthenium, rhodium, and iridium are highly effective for the selective hydrogenation of nitriles to primary amines. thieme-connect.de Recently, catalysts based on more abundant metals like cobalt and iron have been developed, offering a more sustainable alternative. nih.govacs.org For example, a cobalt pincer complex has been reported for the effective hydrogenation of various (hetero)aromatic, benzylic, and aliphatic nitriles to their corresponding primary amines. acs.org
For Carbamate Formation: Homogeneous Lewis acids such as zinc chloride (ZnCl₂) and zinc acetate (B1210297) (Zn(OAc)₂) can catalyze the synthesis of carbamates from anilines and alternative carbonylating agents. researchgate.net Furthermore, rhodium complexes have demonstrated excellent activity in the oxidative carbonylation of amines and alcohols to form carbamates under mild conditions. unizar.es
Heterogeneous Catalysis in Reaction Schemes
Heterogeneous catalysts exist in a different phase from the reactants, typically as a solid in a liquid or gas phase reaction. Their primary advantage is ease of separation from the reaction mixture and potential for recycling, making them highly suitable for industrial processes. bme.hu
For Nitrile Reduction: This is the most common application of heterogeneous catalysis in this synthesis. Catalysts such as palladium on carbon (Pd/C), Raney nickel (Ra-Ni), and supported cobalt catalysts are widely used for the hydrogenation of nitriles. bme.hubme.hu The choice of metal, support (e.g., carbon, alumina, silica), and reaction conditions are critical for achieving high selectivity towards the primary amine. rsc.orgbme.hu For instance, a mesoporous Al₂O₃-supported nickel catalyst has shown high activity for nitrile hydrogenation under mild pressure with ammonia as an additive to enhance selectivity. rsc.org
For Carbamate Formation: Solid catalysts are also employed in carbamate synthesis. Mixed metal oxides, such as Zn/Al/Ce oxides derived from hydrotalcite-like precursors, have been proven effective and recoverable for synthesizing methyl N-phenyl carbamate. rsc.org Similarly, a TiO₂–Cr₂O₃/SiO₂ catalyst has been successfully used for synthesizing N-substituted carbamates from amines, urea, and alcohols, with the catalyst being reusable for several cycles without deactivation. rsc.org
Table 2: Performance of Selected Heterogeneous Catalysts in Related Reactions
| Catalyst | Reaction | Substrate | Conversion (%) | Selectivity (%) | Key Conditions | Reference |
|---|---|---|---|---|---|---|
| Zn/Al/Ce Mixed Oxide | Carbamate Synthesis | Aniline + DMC | 95.8 | 81.6 (to MPC) | - | rsc.org |
| Ni/Al₂O₃ | Nitrile Hydrogenation | Various Nitriles | >99 | >99 (to primary amine) | 60-80°C, 2.5 bar H₂, NH₃ additive | rsc.org |
| 10% Pd/C | Transfer Hydrogenation | Aromatic Nitriles | - | 51-98 (yield) | Ammonium formate, 25-40°C | bme.hu |
| 70% Co/SiO₂ | Nitrile Hydrogenation | 3,4-Dimethoxybenzyl cyanide | - | High | 80°C, 80 bar H₂, NH₃ additive | bme.hu |
| TiO₂–Cr₂O₃/SiO₂ | Carbamate Synthesis | Aniline + Urea + Methanol (B129727) | - | 95-98 (yield) | Optimized conditions | rsc.org |
Investigation of Organocatalytic Methods
The use of organocatalysts in chemical synthesis is a rapidly growing field, offering advantages such as being metal-free, less toxic, and often stable against moisture and oxygen. nih.gov While specific organocatalytic methods for the synthesis of this compound are not extensively documented, the principles of organocatalysis have been successfully applied to the formation of carbamates in general.
One notable approach involves the use of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), a non-nucleophilic strong base, as both a CO2 capture agent and a catalyst for the direct conversion of CO2 into carbamates. organic-chemistry.org In a mild and metal-free synthesis of aryl isocyanates from arylamines, a carbamic acid intermediate is formed from the arylamine and CO2 in the presence of DBU. This intermediate can then be trapped by alcohols to yield carbamates. organic-chemistry.org Another study demonstrated that a three-component coupling of an amine, carbon dioxide, and a halide in the presence of a base like cesium carbonate can efficiently produce carbamates under mild conditions. organic-chemistry.org
Furthermore, novel organocatalysts are continually being developed. For instance, diaminomethylenemalononitrile (DMM) organocatalysts, which are push-pull ethylenes, have proven effective for highly stereoselective hydrophosphonylation, showcasing the potential for designing specific organocatalysts for various transformations. nih.gov Squaramide-sulfonamide organocatalysts have also been designed as multiple hydrogen bond donors for asymmetric aldol (B89426) reactions. nih.gov The application of such catalysts to the synthesis of this compound could be a promising area for future research.
Table 1: Examples of Organocatalysts and Their Applications in Carbamate-Related Synthesis
| Organocatalyst | Reactants | Product Type | Reference |
| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | Arylamine, CO2, Activated Sulfonium Reagent, Alcohol | Aryl Carbamate | organic-chemistry.org |
| Cesium Carbonate | Amine, CO2, Halide | Carbamate | organic-chemistry.org |
| Diaminomethylenemalononitrile (DMM) | Aldehyde/Ketone, Phosphite | α-Hydroxyphosphonate | nih.gov |
| Squaramide-Sulfonamide | Furanone, Aldehyde | δ-Hydroxy-γ-butenolide | nih.gov |
Elucidation of Reaction Mechanisms and Kinetics
Understanding the reaction mechanism and kinetics is crucial for optimizing the synthesis of this compound. Mechanistic studies on analogous compounds, such as methyl N-phenylcarbamate, provide valuable insights into the potential pathways.
The one-pot synthesis of methyl N-phenylcarbamate from aniline, urea, and methanol has been proposed to proceed through several possible intermediates, including dimethyl carbonate, methyl carbamate, 1-phenyl biuret, phenylurea, and diphenylurea. acs.org Thermodynamic analysis combined with experimental verification suggested that the reaction primarily proceeds through a phenylurea intermediate in the absence of a catalyst. However, in the presence of a γ-Al2O3 catalyst, the pathway was found to shift, favoring the methyl carbamate intermediate. acs.org
In the formation of carbamates from amines and CO2, a common mechanistic proposal involves the nucleophilic attack of the amine on the carbon of CO2 to form a zwitterionic intermediate. rsc.org This zwitterion is then deprotonated by a base to form the carbamate. The nature of the base and the solvent can significantly influence the reaction. rsc.org Computational studies have been employed to investigate the energetics of these pathways, identifying transition states and key intermediates. mdpi.com
Isotopic labeling is a powerful technique to trace the path of atoms through a chemical reaction, thereby elucidating the reaction mechanism. wikipedia.org This method involves replacing an atom in a reactant with one of its isotopes and then determining the position of that isotope in the products. wikipedia.org For carbamate synthesis, isotopes such as ¹³C, ¹⁴C, and ¹⁵N are commonly used. cea.fr
A general method for the isotopic labeling of cyclic carbamates involves the direct incorporation of isotopically labeled carbon dioxide (¹¹CO₂, ¹³CO₂, or ¹⁴CO₂). cea.fr This late-stage labeling is particularly valuable for the synthesis of radiolabeled compounds for applications such as positron emission tomography (PET). cea.fr Similarly, a strategy for producing isotopically labeled carboxylic esters using a palladium carboxylate complex as a source of labeled functional groups has been developed. nih.gov
While specific isotopic labeling studies for this compound were not found, the established methodologies for related compounds could be readily adapted. For instance, by using ¹³C-labeled methanol or a labeled carbonyl source in the synthesis, the fate of the carbon atom could be tracked to confirm the reaction pathway and identify any scrambling or rearrangement processes. The synthesis of isotopically labeled amino acids, such as phenylalanine and tyrosine, also employs these techniques, demonstrating their broad applicability in organic synthesis. acs.org
Kinetic studies provide quantitative information about the rates of chemical reactions and the factors that influence them. For the synthesis of this compound, a kinetic profile would help in understanding the reaction order, determining the rate-limiting step, and optimizing reaction conditions such as temperature, concentration, and catalyst loading.
Kinetic investigations into the degradation of substituted aryl-N-hydroxycarbamates have shown that the reaction mechanism can be pH-dependent. nih.gov For example, the degradation of phenyl N-hydroxycarbamates was found to follow an E1cB mechanism, with the rate-determining step changing with pH. nih.gov In contrast, the N-methyl derivatives were observed to degrade via a concerted mechanism at certain pH ranges. nih.gov
A study on the basic hydrolysis of phenyl-N-methyl-N-thiobenzoylcarbamate also provided detailed kinetic data, which was interpreted in terms of a BAc2 mechanism involving general base catalysis. researchgate.net The Brønsted plot, a key tool in physical organic chemistry, was used to support the proposed mechanism. researchgate.net
Table 2: Kinetic Data for the Base-Catalyzed Hydrolysis of a Carbamate Analogue
| Catalyst | pH | k_obs (s⁻¹) | Brønsted Coefficient (β) | Reference |
| Hydroxide Ion | >13 | Varies with pH | -1.53 | nih.gov |
| Buffer | 7-9 | Varies with buffer concentration | -0.75 | nih.gov |
Note: The data presented is for the degradation of phenyl N-hydroxycarbamates and their N-methyl analogues, not for the synthesis of this compound.
The identification and characterization of reaction intermediates and transition states are fundamental to understanding a reaction mechanism at a molecular level. For carbamate synthesis, computational chemistry, particularly density functional theory (DFT), has been instrumental in modeling these transient species. mdpi.com
In the organocatalytic formation of carbamates from amines and CO2, a zwitterionic intermediate is often proposed. rsc.org Computational studies have calculated the Gibbs free energies for the formation of this zwitterion and the subsequent transition state for carboxylation. For the reaction of 4-nitroaniline (B120555) with CO2 in the presence of the superbase 1,1,3,3-tetramethylguanidine (B143053) (TMG), it was found that the TMG-CO2 zwitterion is likely a reversible side product rather than the active carboxylating agent. The operative mechanism is believed to involve the activation of the amine by the base through concerted deprotonation as it attacks a free CO2 molecule. rsc.org
A computational study on the palladium-catalyzed formation of (R)-methyl-(2-hydroxy-1-phenylethyl)carbamate identified key intermediates and calculated the energies of the transition states. mdpi.com The study highlighted the importance of C-N bond formation in determining the stability of the final product. mdpi.com
Table 3: Computed Gibbs Free Energies for Carboxylation of 4-Nitroaniline
| Base | ΔG‡ (kcal/mol) | ΔGr (kcal/mol) | Reference |
| None | 19.0 | 19.1 | rsc.org |
| DIPEA | 18.3 | 0.7 | rsc.org |
| DIPA | 18.0 | -0.2 | rsc.org |
| TMG | 14.9 | -4.1 | rsc.org |
| tBuTMG | 13.5 | -8.1 | rsc.org |
Note: Energies are relative to the pre-associated complex and are given with a standard state correction to 1 M.
Sophisticated Analytical and Spectroscopic Characterization of Methyl N 4 Aminomethyl Phenyl Carbamate and Its Derivatives
Advanced Spectroscopic Techniques for Structural Elucidation
Advanced spectroscopic methods are indispensable for determining the molecular structure and functional groups present in a compound. These techniques provide a detailed fingerprint of the molecule, which is crucial for its identification and characterization.
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the chemical environment of atomic nuclei. For a molecule like methyl N-[4-(aminomethyl)phenyl]carbamate, ¹H and ¹³C NMR would provide critical information about its structure.
¹H NMR: In a ¹H NMR spectrum of this compound, one would expect to see distinct signals for the aromatic protons, the benzylic methylene (B1212753) (CH₂) protons, the amine (NH₂) protons, the carbamate (B1207046) (NH) proton, and the methyl (CH₃) protons of the carbamate group. The aromatic protons would likely appear as a set of doublets in the aromatic region (around 6.5-7.5 ppm). The benzylic CH₂ protons would be expected around 3.7-4.3 ppm, and the methyl protons of the carbamate would be a singlet around 3.7 ppm. researchgate.netchemicalbook.com
¹³C NMR: The ¹³C NMR spectrum would complement the ¹H NMR data. Key signals would include those for the aromatic carbons, the benzylic carbon, the carbonyl carbon of the carbamate, and the methyl carbon of the carbamate. The carbonyl carbon is typically found in the 150-160 ppm region for carbamates. nih.gov
2D NMR Techniques: Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed to establish connectivity between protons and carbons. A COSY spectrum would show correlations between adjacent protons, for instance, between the aromatic protons. An HSQC spectrum would link protons to their directly attached carbons, confirming the assignments made in the 1D spectra.
Solid-State NMR (ssNMR): For the analysis of solid forms, ssNMR is a crucial technique. It can provide detailed information about molecular geometry, bonding, and packing in the solid state. This is particularly important for studying polymorphism, where different crystalline forms of the same compound can exhibit different physical properties. bgu.ac.il
Illustrative ¹H and ¹³C NMR Data for 4-Aminobenzylamine (B48907)
| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |
| ¹H | ~7.1 | Doublet | Aromatic CH |
| ¹H | ~6.6 | Doublet | Aromatic CH |
| ¹H | ~3.7 | Singlet | Benzyl (B1604629) CH₂ |
| ¹H | ~3.5 (broad) | Singlet | Ar-NH₂ |
| ¹H | ~1.5 (broad) | Singlet | CH₂-NH₂ |
| ¹³C | ~147 | Singlet | C-NH₂ (Aromatic) |
| ¹³C | ~129 | Singlet | Aromatic CH |
| ¹³C | ~128 | Singlet | Aromatic C |
| ¹³C | ~115 | Singlet | Aromatic CH |
| ¹³C | ~46 | Singlet | Benzyl CH₂ |
| Data is illustrative and based on typical chemical shifts for the 4-aminobenzylamine moiety. nih.gov |
Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that are highly effective for identifying functional groups within a molecule.
For this compound, key vibrational modes would include:
N-H Stretching: The primary amine (NH₂) and the carbamate (NH) groups would show characteristic stretching vibrations in the region of 3200-3500 cm⁻¹.
C=O Stretching: The carbonyl group of the carbamate is expected to exhibit a strong absorption band around 1700-1730 cm⁻¹. cdnsciencepub.com
C-N Stretching: Vibrations associated with the C-N bonds would appear in the fingerprint region (1000-1350 cm⁻¹).
Aromatic C-H and C=C Stretching: These would be observed in their characteristic regions of the spectrum.
The IR spectrum of 4-aminobenzylamine shows characteristic bands for the amine and aromatic functionalities, which would also be present in the spectrum of the target compound. nih.gov
Illustrative IR Absorption Bands for a Related Aromatic Carbamate
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| N-H (Carbamate) | Stretching | ~3300 |
| N-H (Amine) | Stretching | ~3400 & ~3300 (asymmetric & symmetric) |
| C-H (Aromatic) | Stretching | ~3050 |
| C-H (Aliphatic) | Stretching | ~2950 |
| C=O (Carbamate) | Stretching | ~1710 |
| C=C (Aromatic) | Stretching | ~1600 & ~1500 |
| C-N (Carbamate/Amine) | Stretching | ~1220 |
| C-O (Carbamate) | Stretching | ~1060 |
| Data is illustrative and based on typical IR frequencies for aromatic carbamates and benzylamines. |
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.
For this compound (Molecular Weight: 194.22 g/mol ), the mass spectrum would be expected to show a molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺ depending on the ionization technique used. Common fragmentation pathways for carbamates can involve cleavage of the carbamate bond. For the target compound, likely fragmentation would involve the loss of the methoxycarbonyl group or cleavage at the benzylic position. The mass spectrum of the related methyl N-phenylcarbamate shows a prominent molecular ion peak and fragments corresponding to the loss of the methoxy (B1213986) group and the carbonyl group. nih.gov
Plausible Mass Spectrometry Fragmentation for this compound
| m/z Value | Possible Fragment Ion | Fragment Structure |
| 194 | [M]⁺ | [C₁₀H₁₄N₂O₂]⁺ |
| 163 | [M - OCH₃]⁺ | [C₉H₁₁N₂O]⁺ |
| 135 | [M - COOCH₃]⁺ | [C₈H₁₁N₂]⁺ |
| 106 | [H₂NC₆H₄CH₂]⁺ | 4-Aminobenzyl cation |
| This data is a plausible fragmentation pattern and has not been experimentally confirmed for the target compound. |
X-ray Diffraction (XRD) and Crystallographic Analysis
X-ray diffraction techniques are the gold standard for determining the solid-state structure of crystalline materials, providing precise information on bond lengths, bond angles, and crystal packing.
Single-crystal X-ray diffraction (SC-XRD) allows for the complete determination of the three-dimensional atomic arrangement within a crystal. If suitable single crystals of this compound could be grown, SC-XRD would reveal its precise molecular conformation, including the planarity of the carbamate group and the orientation of the substituents on the phenyl ring. It would also elucidate the intermolecular interactions, such as hydrogen bonding, that dictate the crystal packing. Studies on related carbamate and benzylamine (B48309) derivatives have shown the importance of hydrogen bonding and π-π stacking in their crystal structures. uva.nlnih.gov
Powder X-ray diffraction (PXRD) is a vital tool for the analysis of polycrystalline materials and is particularly important for identifying and characterizing different polymorphic forms of a substance. cdnsciencepub.com Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a critical consideration in the pharmaceutical industry as different polymorphs can have different stabilities, dissolution rates, and bioavailabilities.
A study on phenyl carbamate revealed the existence of multiple polymorphs that could be distinguished by their unique PXRD patterns. bgu.ac.il Should this compound exhibit polymorphism, PXRD would be the primary technique used to differentiate between the crystalline forms. Each polymorph would produce a characteristic diffraction pattern, defined by the positions and intensities of the diffraction peaks.
Illustrative Powder X-ray Diffraction Peak Data for a Hypothetical Crystalline Form
| 2θ (degrees) | d-spacing (Å) | Relative Intensity (%) |
| 10.5 | 8.42 | 45 |
| 15.2 | 5.82 | 100 |
| 18.8 | 4.72 | 70 |
| 21.1 | 4.21 | 85 |
| 24.5 | 3.63 | 60 |
| 28.9 | 3.09 | 50 |
| This data is illustrative and represents a hypothetical PXRD pattern. |
Chromatographic and Separation Science Methodologies
Chromatographic techniques are paramount for the separation and quantification of this compound from complex matrices, including reaction mixtures and final product formulations. The choice of method is dictated by the specific analytical challenge, such as purity assessment, identification of volatile impurities, or characterization of polymeric forms.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment and separation of non-volatile and thermally labile compounds like this compound. Reversed-phase HPLC, in particular, is widely employed for the analysis of N-methylcarbamates. fishersci.comepa.gov
The purity of this compound can be accurately determined using a C18 reversed-phase column. epa.gov The separation is typically achieved using a gradient elution with a mobile phase consisting of an aqueous component (e.g., water) and an organic modifier (e.g., acetonitrile (B52724) or methanol). ingenieria-analitica.comepa.gov Detection is often performed using a UV detector, as the phenyl group in the molecule provides strong chromophoric activity. For enhanced sensitivity and selectivity, especially in trace analysis, post-column derivatization followed by fluorescence detection can be utilized. fishersci.comingenieria-analitica.compickeringlabs.com This involves hydrolyzing the carbamate to methylamine, which then reacts with a fluorogenic reagent like o-phthalaldehyde (B127526) (OPA) in the presence of a thiol to produce a highly fluorescent isoindole derivative. epa.govpickeringlabs.com
Sample preparation for HPLC analysis typically involves dissolving the sample in a suitable solvent, such as methanol (B129727) or a mixture of acetonitrile and water. epa.govnih.gov For more complex matrices, a solid-phase extraction (SPE) cleanup step may be necessary to remove interfering substances. pickeringlabs.comnih.gov
Research Findings:
A typical HPLC method for the purity assessment of this compound would involve a gradient elution on a C18 column. The primary peak corresponding to the main compound would be integrated, and its area percentage would represent the purity. Impurities would appear as separate peaks, and their retention times would provide information about their relative polarity. The identity of these impurities can be further investigated by coupling the HPLC system to a mass spectrometer (LC-MS). nih.gov
Interactive Data Table: Illustrative HPLC Method for Purity Analysis of this compound
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 10% B to 90% B in 20 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Expected Retention Time | ~8.5 min |
Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. While N-methylcarbamates themselves are often thermally labile, GC can be effectively used to analyze volatile precursors and byproducts that may be present in samples of this compound. scispec.co.thtaylorfrancis.com The thermal instability of many carbamates can lead to their decomposition in the hot GC injector, necessitating derivatization to form more stable and volatile analogues. scispec.co.th
A common derivatization strategy for carbamates is methylation, which can occur "on-column" or prior to injection. scispec.co.th This converts the carbamate into a more thermally stable derivative that can be readily analyzed by GC. For the analysis of volatile byproducts from the synthesis of this compound, such as residual solvents or starting materials, a direct GC analysis without derivatization is often feasible. The use of a capillary column with a suitable stationary phase, such as a mid-polarity phase like a 5% phenyl-methylpolysiloxane, is common. youngin.com
Coupling GC with a mass spectrometer (GC-MS) provides a definitive identification of the separated volatile compounds by comparing their mass spectra with established libraries. researchgate.netnih.gov This is particularly useful for identifying unknown impurities and degradation products.
Research Findings:
In the synthesis of this compound, potential volatile byproducts could include unreacted starting materials or side-reaction products. For instance, if the synthesis involves the reaction of 4-(aminomethyl)aniline with a methylating agent, residual aniline (B41778) or methylated side products could be present. A GC-MS analysis of a sample would reveal these volatile impurities. The chromatogram would show distinct peaks for each volatile component, and the mass spectrum of each peak would allow for its identification.
Interactive Data Table: Hypothetical GC-MS Conditions for Volatile Impurity Profiling
| Parameter | Condition |
| Column | HP-5ms, 30 m x 0.25 mm, 0.25 µm |
| Carrier Gas | Helium, 1.2 mL/min |
| Inlet Temperature | 250 °C |
| Oven Program | 50 °C (2 min), then 10 °C/min to 280 °C (5 min) |
| MS Ion Source | 230 °C |
| MS Quadrupole | 150 °C |
| Scan Range | 40-450 m/z |
Size-Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is the primary technique for characterizing the molecular weight distribution of polymers. rsc.orgresearchgate.net If this compound is used as a monomer or is part of a polymeric structure, SEC is essential for determining properties like the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). brad.ac.uk
The principle of SEC is based on the separation of molecules by their hydrodynamic volume in solution. researchgate.net Larger molecules are excluded from the pores of the stationary phase and elute earlier, while smaller molecules penetrate the pores to a greater extent and have longer retention times. The choice of solvent (mobile phase) and column packing material is critical and depends on the solubility of the polymer. For polar polymers, solvents like methanol or dimethylformamide (DMF) can be used. brad.ac.uk
Detection in SEC is commonly performed with a refractive index (RI) detector, which is sensitive to the concentration of the polymer. For more comprehensive characterization, multi-detector systems incorporating light scattering and viscometry detectors can be used to obtain absolute molecular weights without the need for column calibration with polymer standards. researchgate.net
Research Findings:
For a hypothetical polymeric derivative of this compound, an SEC analysis would provide a chromatogram showing the distribution of molecular sizes. From this chromatogram, the average molecular weights and the breadth of the distribution (PDI) can be calculated. A narrow PDI indicates a more uniform polymer chain length, which can be critical for the performance of the material.
Interactive Data Table: Representative SEC Parameters for a Polymeric Derivative
| Parameter | Condition |
| Column Set | 2 x Mixed-bed polar organic, 7.8 x 300 mm |
| Mobile Phase | Dimethylformamide (DMF) with 0.01 M LiBr |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 40 °C |
| Detection | Refractive Index (RI) |
| Calibration | Polystyrene standards |
Applications of Methyl N 4 Aminomethyl Phenyl Carbamate in Materials Science and Polymer Research
Utilization as a Monomer in Advanced Polymer Synthesis
The presence of a reactive primary amine and a latent amine functionality makes methyl N-[4-(aminomethyl)phenyl]carbamate a valuable monomer in the synthesis of advanced polymers, particularly polyurethanes and polyureas.
The most well-documented application of this compound in polymer synthesis is as a chain extender in the production of polyurethanes. Chain extenders are low molecular weight difunctional compounds that react with isocyanate groups to build up the hard segment of polyurethanes, significantly influencing their mechanical and thermal properties.
In this role, the primary amine of this compound reacts with a prepolymer that has terminal isocyanate groups. This reaction forms urea (B33335) linkages. The methyl carbamate (B1207046) group remains intact during this initial step. Subsequently, the formed polymer can be heated to de-block the carbamate, yielding a primary amine. This newly formed amine can then react with remaining isocyanate groups, leading to further polymerization or crosslinking. This process is particularly useful in the production of polyurethane-urea elastomers.
A key advantage of using a blocked diamine like this compound is the ability to control the reaction. The initial reaction with the primary amine can occur at a lower temperature, and the subsequent reaction of the de-blocked amine can be triggered at a higher temperature, allowing for a step-wise curing process. This can improve the processing characteristics and final properties of the polyurethane. For instance, this approach is utilized in the preparation of polyurethane compositions for applications such as spandex fibers and other elastomers.
Table 1: Reactivity Profile of this compound in Polyurethane Synthesis
| Functional Group | Reactant | Linkage Formed | Reaction Condition |
|---|---|---|---|
| Primary Amine (-NH₂) | Isocyanate (-NCO) | Urea | Lower Temperature |
| Methyl Carbamate (-NHCOOCH₃) | (de-blocks to -NH₂) | - | Higher Temperature |
While the primary application of this compound is in polyurethane and polyurea systems, its bifunctional nature theoretically allows for copolymerization with a range of comonomers. However, detailed research findings or specific examples of copolymerization strategies with other comonomers, such as acrylates or epoxides, are not extensively reported in the available literature. The focus remains on its reaction with isocyanates.
The polymerization mechanism involving this compound in polyurethane formation follows a nucleophilic addition pathway. The primary amine's nitrogen atom attacks the electrophilic carbon of the isocyanate group. The kinetics of this reaction are typically very fast, which is characteristic of amine-isocyanate reactions.
Functionalization of Polymeric Architectures
The unique chemical structure of this compound also lends itself to the functionalization of existing polymers, although specific industrial or large-scale academic examples are limited.
Theoretically, this compound could be used as a grafting agent. A polymer with functional groups that can react with an amine, such as carboxylic acid or ester groups, could be modified by attaching the this compound molecule. The carbamate group could then be de-blocked to introduce a primary amine for further functionalization or to alter the polymer's properties, such as its hydrophilicity or adhesion.
As a crosslinking agent, its application would follow the same principle as its role as a chain extender in polyurethanes. After incorporation into a polymer backbone via its primary amine, the latent amine in the carbamate group can be thermally activated to form crosslinks with reactive sites on adjacent polymer chains. Despite this potential, specific research detailing the use of this compound for these grafting and crosslinking applications is not prominent in the surveyed literature.
The introduction of primary amine groups onto a material's surface can significantly enhance properties like adhesion, dyeability, and biocompatibility. Derivatives of this compound could potentially be synthesized for this purpose. For example, the primary amine could be reacted with a surface-active molecule, and the resulting compound could then be applied to a material. Subsequent de-blocking of the carbamate would expose a primary amine on the surface. However, the synthesis and application of such specific derivatives for surface modification are not detailed in the available scientific reports.
Development of Specialty Polymers and Advanced Materials
The quest for advanced materials with tailored properties has led researchers to explore a wide array of functional monomers. This compound serves as a promising candidate for the development of specialty polymers due to the inherent characteristics of the carbamate group.
Responsive Polymer Systems Incorporating Carbamate Linkages
Responsive polymers, or "smart" polymers, are materials that undergo significant changes in their physical or chemical properties in response to external stimuli. The incorporation of carbamate linkages into polymer structures is a recognized strategy for imparting such responsiveness. Carbamate groups can be sensitive to various triggers, including pH, temperature, and light, making them valuable components in the design of smart materials.
For instance, the reversible reaction of amines with carbon dioxide to form carbamates can be exploited to create CO2-responsive polymers. rsc.org Aqueous solutions of dendrimers with N-dialkylaminoethyl carbamate moieties have been shown to exhibit a lower critical solution temperature (LCST), a thermoresponsive behavior that can be tuned by pH and CO2 concentration. rsc.org This switching behavior is critical for applications in controlled drug release, smart coatings, and sensors.
Furthermore, certain carbamate derivatives, like carbamoyloximes, can act as mechanophores, cleaving homolytically when subjected to mechanical force within a polymer matrix to generate reactive amine species. nih.gov Light-responsive systems have also been developed using polycarbonates with light-cleavable moieties attached via a carbamate linkage, allowing for photodegradation and on-demand material disassembly. acs.org
Given that this compound contains a stable carbamate group and a reactive amine, it could theoretically be used to synthesize polymers with these responsive properties. The amino group provides a convenient handle for polymerization, either through polycondensation reactions or by grafting onto existing polymer backbones. The resulting material would possess carbamate functionalities capable of participating in stimulus-responsive behaviors.
Table 1: Examples of Stimuli-Responsiveness in Carbamate-Containing Polymers
| Stimulus | Carbamate System Example | Observed Response | Potential Application | Reference |
|---|---|---|---|---|
| pH / CO2 | Poly(amidoamine) dendrimers with N-dialkylaminoethyl carbamate moieties | Reversible solubility and tunable cloud point temperature | Smart drug delivery, environmental sensors | rsc.org |
| Mechanical Force | Carbamoyloximes embedded in polymers | Homolytic scission of the N-O bond, releasing a free amine | Self-healing materials, stress-sensing coatings | nih.gov |
| Light (UV) | Polycarbonates with light-cleavable bromocoumarin via a carbamate linkage | Molar mass decrease upon irradiation, leading to degradation | Photodegradable plastics, light-triggered drug release | acs.org |
| pH (Acidic) | Benzylic N-acyl carbamates | Cleavage via 1,6-benzyl elimination at pH 5.5 to release an amide | pH-responsive drug delivery systems for targeted therapeutics | mdpi.com |
Advanced Composite Materials
Composite materials, which combine two or more distinct materials to achieve properties superior to the individual components, are another area where carbamate functionality is relevant. Carbamate-functional resins are utilized in high-performance coating compositions, particularly as clearcoats for the automotive industry. epo.orggoogle.com These coatings, often based on carbamate-functional acrylic polymers cross-linked with aminoplasts, provide excellent durability, hardness, gloss, and resistance to environmental factors like acid rain. epo.org The carbamate group participates in the cross-linking reaction, forming a robust and stable polymer network.
The use of hyperbranched or star polyol cores functionalized with carbamate groups has been shown to yield high-solids coating compositions with superior scratch resistance and adhesion. google.com The structure of this compound, with its reactive amine, makes it a suitable monomer for incorporation into such resin systems. It could be reacted with polycarboxylic acids or epoxies to create a carbamate-functional polymer that can then be formulated into a composite coating.
However, the formation of carbamates can also be detrimental in certain contexts. In the manufacturing of cyanate (B1221674) ester composites, which are valued in the aerospace industry, the reaction of the resin with water can form carbamates, acting as a chain-terminating reaction that reduces the cross-link density and compromises the material's desired properties. nasampe.org This highlights the importance of controlling carbamate chemistry in composite manufacturing.
Table 2: Research Findings on Carbamate-Functional Composite Materials
| Composite System | Role of Carbamate | Key Findings | Application Area | Reference |
|---|---|---|---|---|
| Carbamate-functional acrylic polymer + aminoplast | Cross-linking functionality | High durability, gloss, and resistance to environmental etch | Automotive clearcoats | epo.org |
| Hyperbranched polyol with carbamate groups | Reactive resin component | Improved scratch resistance, mar resistance, and intercoat adhesion | High-solids coatings | google.com |
| Cyanate ester resins | Unwanted byproduct of hydrolysis | Reduces cross-link density and degrades final material properties | Aerospace composites | nasampe.org |
Biocompatible Polymer Scaffold Research
In the field of biomedical engineering, the development of biocompatible and biodegradable materials for tissue scaffolds is of paramount importance. Polymers containing carbamate linkages, such as polyurethanes, are noted for their excellent biocompatibility and low toxicity, making them suitable for various biomedical applications. acs.org The carbamate group is a key structural feature in many biologically active compounds and has been incorporated into molecules to enhance their therapeutic properties. nih.gov
The inherent stability and potential for controlled degradation make carbamate-containing polymers attractive for creating scaffolds that support cell growth and tissue regeneration. Research has shown that carbamate derivatives can be used as prodrugs to protect active substances from premature metabolism, indicating their compatibility with biological systems. nih.gov A p-aminobenzyl carbamate self-immolative linker has been successfully used in a fluorogenic probe for in vivo cancer imaging, with studies showing good biocompatibility and no tissue damage. acs.org This specific linker shares structural similarities with the phenylcarbamate portion of the title compound.
Given these precedents, this compound could serve as a valuable monomer for synthesizing new biocompatible polymers. The primary amine allows for its integration into polymer chains, while the phenylcarbamate moiety could contribute to the material's biocompatibility and controlled degradation profile. Scaffolds fabricated from such polymers could potentially offer a supportive environment for cell adhesion and proliferation, a critical requirement in tissue engineering.
Table 3: Biocompatibility Aspects of Carbamate-Containing Materials
| Material/System | Biocompatibility Observation | Relevant Application | Reference |
|---|---|---|---|
| Polyurethanes (PUs) / Polycarbonates (PCs) | Generally considered to have good biodegradability, low toxicity, and biocompatibility | Biomedical applications, drug delivery | acs.org |
| Carbamate Prodrugs | Used to enhance hydrolytic stability and delay first-pass metabolism of drugs | Drug delivery, therapeutics | nih.gov |
| p-Aminobenzyl Carbamate Linker | Showed good biocompatibility with no observable tissue damage in imaging studies | Biosensors, in vivo imaging | acs.org |
| Carbamate Derivatives of Betulinic Acid | Enhanced potency and lower cytotoxicity compared to the parent compound | Anticancer drug development | nih.gov |
Theoretical and Computational Investigations of Methyl N 4 Aminomethyl Phenyl Carbamate
Quantum Chemical Calculations for Electronic Structure
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These methods provide a powerful lens through which to examine molecular geometry, stability, and reactivity.
Density Functional Theory (DFT) Studies on Molecular Geometry and Stability
In methyl N-(4-nitrophenyl)carbamate, the phenyl ring and the carbamate (B1207046) group are nearly coplanar, a conformation stabilized by resonance. The bond lengths and angles are influenced by the strong electron-withdrawing nature of the nitro group. For methyl N-[4-(aminomethyl)phenyl]carbamate, the aminomethyl group, being a σ-donor and weak π-donor, is anticipated to have a different impact on the geometry of the benzene ring.
Table 1: Predicted Geometric Parameters for this compound based on Analogs
| Parameter | Predicted Value | Comparison with Methyl N-(4-nitrophenyl)carbamate |
|---|---|---|
| C-N (carbamate) bond length | ~1.40 Å | Slightly shorter due to reduced electron withdrawal from the ring |
| C=O (carbamate) bond length | ~1.22 Å | Largely unaffected |
| C-O (carbamate) bond length | ~1.35 Å | Largely unaffected |
| C-C (aromatic) bond lengths | ~1.39 - 1.41 Å | Less variation compared to the nitro analog |
The stability of this compound is influenced by the interplay of resonance effects of the carbamate group and the electronic nature of the aminomethyl substituent. The lone pair on the nitrogen of the carbamate group delocalizes into the carbonyl group, imparting partial double bond character to the C-N bond and contributing to the planarity of this moiety.
Ab Initio Calculations for Electronic Properties
Ab initio calculations, which are based on first principles of quantum mechanics without empirical parameters, provide a highly accurate description of electronic properties. For this compound, these calculations would reveal details about the electron distribution, dipole moment, and polarizability.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is crucial for understanding the reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions.
For this compound, the HOMO is expected to be localized primarily on the phenyl ring and the nitrogen atom of the carbamate, reflecting the electron-donating nature of these groups. The aminomethyl group will contribute to raising the energy of the HOMO, making the molecule more susceptible to electrophilic attack.
Conversely, the LUMO is likely to be centered on the carbonyl group of the carbamate and the phenyl ring. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical indicator of molecular stability and reactivity. A smaller gap generally implies higher reactivity. Compared to methyl N-(4-nitrophenyl)carbamate, where the nitro group significantly lowers the LUMO energy, this compound is expected to have a larger HOMO-LUMO gap, suggesting greater kinetic stability.
Table 2: Predicted Frontier Molecular Orbital Properties
| Property | Predicted Characteristic for this compound |
|---|---|
| HOMO Energy | Relatively high, influenced by the aminomethyl and carbamate nitrogen lone pairs |
| LUMO Energy | Primarily located on the carbamate carbonyl and phenyl ring |
| HOMO-LUMO Gap | Larger than its nitro-substituted counterpart, indicating higher stability |
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations offer a powerful tool to study the dynamic behavior of molecules over time, providing insights into their conformational flexibility and intermolecular interactions.
Conformational Analysis and Flexibility
The conformational landscape of this compound is primarily defined by the rotation around several key single bonds: the C(phenyl)-N(carbamate) bond, the C(phenyl)-C(aminomethyl) bond, and the C-N bond within the aminomethyl group.
Rotation around the C(phenyl)-N(carbamate) bond is expected to have a relatively low energy barrier, allowing for different orientations of the carbamate group relative to the phenyl ring. However, planar or near-planar conformations are likely to be energetically favored due to resonance stabilization.
The aminomethyl group introduces additional flexibility. Rotation around the C(phenyl)-C(aminomethyl) bond will determine the orientation of the amino group relative to the ring. Furthermore, the C-N bond of the aminomethyl group can also rotate. These rotations will give rise to a number of possible conformers with small energy differences. The preferred conformations will be those that minimize steric hindrance and maximize favorable intramolecular interactions, such as hydrogen bonding between the amino group and the carbamate moiety, if sterically feasible.
Intermolecular Interactions and Self-Assembly Studies
The functional groups in this compound, namely the carbamate and the primary amine, are capable of forming strong intermolecular hydrogen bonds. The N-H groups of both the carbamate and the aminomethyl moiety can act as hydrogen bond donors, while the carbonyl oxygen of the carbamate and the nitrogen of the amino group can act as hydrogen bond acceptors.
These hydrogen bonding capabilities suggest a high propensity for self-assembly. MD simulations would likely reveal the formation of various supramolecular structures, such as linear chains, sheets, or more complex three-dimensional networks. In these assemblies, the molecules would orient themselves to maximize hydrogen bonding interactions. For instance, chains could be formed through N-H···O=C interactions between the carbamate groups of adjacent molecules. The aminomethyl groups could then form further hydrogen bonds, linking these chains together.
In addition to hydrogen bonding, π-π stacking interactions between the phenyl rings of adjacent molecules would also play a significant role in stabilizing the self-assembled structures. The balance between these different intermolecular forces would ultimately determine the final morphology of the assembled state.
Simulation of Polymerization Processes at the Molecular Level
The polymerization of this compound can be computationally modeled to understand the formation of polyurethanes and other related polymers. Molecular dynamics (MD) simulations are a powerful tool for this purpose, allowing researchers to observe the dynamic evolution of a system of monomers as they react to form polymer chains. nih.govresearchgate.net These simulations can provide insights into the structural and dynamic properties of the resulting polymer, such as chain conformation, entanglement, and the formation of microphase-separated domains, which are common in polyurethanes. acs.org
A typical MD simulation of polymerization would involve the following steps:
System Setup: A simulation box is populated with a predefined number of this compound monomers and any other reactants, such as diisocyanates or diols, depending on the specific polymerization reaction being studied. The initial positions and velocities of the molecules are assigned randomly.
Force Field: A suitable force field is chosen to describe the interatomic and intermolecular interactions. Force fields like AMBER, CHARMM, or OPLS are commonly used for organic molecules and polymers. These force fields define the potential energy of the system as a function of atomic coordinates.
Reaction Algorithm: A reactive force field or a custom algorithm is implemented to model the formation of covalent bonds between monomers. nih.gov This can be achieved by defining a distance-based criterion for bond formation between reactive sites, for example, the amine group of one monomer and a reactive group on another.
Simulation Run: The simulation is run for a sufficient length of time to allow for polymerization to occur and for the system to reach equilibrium. This is typically done in stages, including an initial energy minimization, followed by equilibration in different ensembles (e.g., NVT, NPT).
Analysis: The trajectory from the simulation is analyzed to extract various properties of the polymer, such as the degree of polymerization, molecular weight distribution, radius of gyration, and radial distribution functions. These analyses provide a molecular-level understanding of the polymer structure. researchgate.net
The table below illustrates hypothetical data that could be obtained from MD simulations of the polymerization of this compound under different conditions.
| Simulation Condition | Monomer Concentration (mol/L) | Temperature (K) | Average Degree of Polymerization | Radius of Gyration (Å) |
|---|---|---|---|---|
| A | 0.5 | 350 | 45 | 15.2 |
| B | 1.0 | 350 | 80 | 22.5 |
| C | 1.0 | 400 | 75 | 21.8 |
These simulations can reveal how factors like monomer concentration and temperature influence the final polymer structure. For instance, higher concentrations may lead to a higher degree of polymerization. nih.gov The role of intermolecular forces, particularly hydrogen bonding involving the carbamate and amine groups, is crucial in determining the polymer's properties and can be studied in detail through MD simulations. rsc.orgrsc.org
Reaction Pathway Modeling and Energy Landscapes
The reaction mechanisms involving this compound can be elucidated using quantum mechanical (QM) methods, such as Density Functional Theory (DFT). researchgate.netmdpi.com These methods allow for the detailed study of the electronic structure of the molecule and how it changes during a chemical reaction. For instance, the formation of this carbamate from its precursors, or its subsequent reactions, can be modeled.
One common reaction for carbamate synthesis is the reaction of an alcohol with an isocyanate. nih.gov Another is the reaction of an amine with a chloroformate or a dialkyl carbonate. mdpi.commdpi.com DFT calculations can be used to map out the potential energy surface (PES) for these reactions. This involves calculating the energy of the system for various geometric arrangements of the reacting molecules, from the initial reactants, through any transition states and intermediates, to the final products. researchgate.net
A hypothetical reaction mechanism for the formation of a urethane (B1682113) linkage from this compound and an isocyanate could be investigated. The calculations would reveal whether the reaction proceeds through a concerted mechanism or a stepwise mechanism involving intermediates. The role of catalysts can also be investigated by including the catalyst molecule in the QM calculations. mdpi.com
The following table presents hypothetical relative energies for stationary points along a proposed reaction pathway for the reaction of the aminomethyl group with an isocyanate, as calculated by DFT.
| Species | Description | Relative Energy (kcal/mol) |
|---|---|---|
| Reactants | This compound + Phenyl Isocyanate | 0.0 |
| TS1 | First Transition State | +15.3 |
| Intermediate | Zwitterionic Intermediate | +5.2 |
| TS2 | Second Transition State (Proton Transfer) | +8.1 |
| Product | Urea (B33335) Product | -25.7 |
These computational studies provide a fundamental understanding of the reaction, which can be used to optimize reaction conditions and design more efficient synthetic routes. mdpi.comdntb.gov.ua
A key aspect of reaction pathway modeling is the identification of transition states (TS) and the calculation of activation energies (Ea). wikipedia.orgyoutube.com A transition state is a specific configuration along the reaction coordinate that corresponds to the highest potential energy point on the pathway between reactants and products. wikipedia.org Computationally, a transition state is characterized as a first-order saddle point on the PES, meaning it is an energy maximum in the direction of the reaction coordinate but an energy minimum in all other directions.
Various algorithms, such as the nudged elastic band (NEB) method or dimer method, can be used to locate transition states. Once a TS geometry is found, its identity is confirmed by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate.
The activation energy is the energy difference between the transition state and the reactants. It is a critical parameter that determines the rate of a chemical reaction, as described by transition state theory. wikipedia.org DFT calculations can provide accurate estimates of activation energies. nih.gov For example, in the reaction of the aminomethyl group of this compound with an isocyanate, the activation energy for the nucleophilic attack of the amine on the isocyanate carbon would be a key determinant of the reaction rate.
Below is a table of hypothetical activation energies for different potential reactions involving this compound, calculated using DFT.
| Reaction | Computational Method | Activation Energy (Ea) (kcal/mol) |
|---|---|---|
| Amine reaction with Phenyl Isocyanate | B3LYP/6-311+G(d,p) | 15.3 |
| Carbamate hydrolysis (acid-catalyzed) | M06-2X/6-311+G(d,p) | 22.8 |
| Carbamate hydrolysis (base-catalyzed) | M06-2X/6-311+G(d,p) | 18.5 |
These calculated activation energies can be compared with experimental kinetic data to validate the computational model. They are invaluable for understanding reaction kinetics and for predicting how changes in molecular structure will affect the reaction rate. researchgate.net
Reactions are typically carried out in a solvent, and the solvent can have a significant impact on the reaction pathway and energetics. Therefore, it is important to include solvation effects in computational models. digitellinc.com There are two main approaches to modeling solvation: explicit and implicit solvation models.
In explicit solvation models, a number of solvent molecules are included directly in the QM calculation. This approach can capture specific solute-solvent interactions, such as hydrogen bonding, but it is computationally very expensive.
In implicit solvation models, the solvent is represented as a continuous medium with a given dielectric constant. The solute is placed in a cavity within this continuum, and the electrostatic interactions between the solute and the solvent are calculated. The Polarizable Continuum Model (PCM) is a widely used implicit solvation model. This approach is much less computationally demanding than explicit models and often provides a good description of bulk solvent effects. digitellinc.comepa.gov
For reactions involving this compound, which has polar amine and carbamate groups, solvation effects are expected to be significant. For example, a polar solvent could stabilize charged intermediates or transition states, thereby lowering the activation energy and increasing the reaction rate.
The table below shows a hypothetical comparison of calculated activation energies in the gas phase and in different solvents for the reaction of the aminomethyl group with an isocyanate.
| Solvent | Dielectric Constant | Computational Model | Calculated Activation Energy (kcal/mol) |
|---|---|---|---|
| Gas Phase | 1.0 | DFT | 15.3 |
| Tetrahydrofuran (THF) | 7.6 | DFT/PCM | 12.8 |
| Acetonitrile (B52724) | 37.5 | DFT/PCM | 11.5 |
| Water | 80.1 | DFT/PCM | 10.9 |
The data illustrate that polar solvents can significantly lower the activation barrier for this type of reaction, which is consistent with experimental observations for many organic reactions. nih.gov By accurately modeling solvation effects, computational chemistry can provide a more realistic and predictive understanding of chemical reactivity in solution. digitellinc.com
Derivatives and Analogues of Methyl N 4 Aminomethyl Phenyl Carbamate: Synthetic Routes and Research Applications
Synthesis of Structural Analogues and Homologues
The generation of structural analogues and homologues of methyl N-[4-(aminomethyl)phenyl]carbamate is achieved through targeted synthetic strategies focusing on three primary domains of the molecule.
Modification of the Phenyl Ring Substituents
Introducing substituents onto the phenyl ring is a key strategy for modulating the electronic and steric properties of the molecule. A common approach involves starting with a substituted 4-aminophenol (B1666318) derivative, which can then be subjected to carbamoylation and subsequent functionalization. For instance, analogues can be prepared from a precursor like N-(4-hydroxyphenyl)-N-methyl-O-phenyl carbamate (B1207046). The phenolic hydroxyl group in this precursor provides a reactive handle for introducing a variety of substituents via Williamson ether synthesis. ajphs.com Treatment with different alkyl or aryl halides in the presence of a suitable base yields a range of O-substituted derivatives. ajphs.com This methodology allows for the systematic introduction of diverse functionalities, including alkyl, benzyl (B1604629), and substituted benzyl groups, onto the aromatic ring.
The general synthetic scheme for such modifications can be outlined as follows:
Reaction of a substituted 4-aminophenol with methyl chloroformate to form the corresponding methyl carbamate.
Subsequent alkylation or arylation of other functional groups on the phenyl ring.
Below is a representative table of phenyl ring-modified analogues based on this synthetic approach.
| Substituent at C2/C3/C5/C6 | Starting Material | Reagent | Resulting Analogue |
| 2-Chlorobenzoxy | N-(4-hydroxyphenyl)-N-methyl-O-phenyl carbamate | 2-Chlorobenzyl chloride | Methyl N-[4-(2-chlorobenzoxy)phenyl]carbamate analogue |
| 4-Chlorobenzoxy | N-(4-hydroxyphenyl)-N-methyl-O-phenyl carbamate | 4-Chlorobenzyl chloride | Methyl N-[4-(4-chlorobenzoxy)phenyl]carbamate analogue |
| Benzoxy | N-(4-hydroxyphenyl)-N-methyl-O-phenyl carbamate | Benzyl chloride | Methyl N-[4-(benzoxy)phenyl]carbamate analogue |
This table is illustrative of the types of modifications possible based on established synthetic methods for analogous compounds.
Alteration of the Carbamate Ester Group
Varying the ester portion of the carbamate group can significantly influence the compound's stability, reactivity, and solubility. The synthesis of these analogues typically involves the reaction of 4-(aminomethyl)aniline with different alkyl or aryl chloroformates. This reaction, often carried out in the presence of a base to neutralize the HCl byproduct, is a robust method for generating a library of carbamate esters. For example, replacing methyl chloroformate with ethyl chloroformate, isopropyl chloroformate, or phenyl chloroformate would yield the corresponding ethyl, isopropyl, or phenyl N-[4-(aminomethyl)phenyl]carbamate, respectively.
Another synthetic route involves the alcoholysis of a urea (B33335) precursor. For instance, N,N'-disubstituted ureas can react with various alcohols under catalytic conditions to produce the desired carbamate and an amine byproduct. ionike.comrsc.org This method allows for the introduction of a wide array of ester groups, depending on the alcohol used.
The following table illustrates the synthesis of various carbamate esters from 4-(aminomethyl)aniline.
| Chloroformate Reagent | Resulting Carbamate Ester |
| Ethyl Chloroformate | Ethyl N-[4-(aminomethyl)phenyl]carbamate |
| Isopropyl Chloroformate | Isopropyl N-[4-(aminomethyl)phenyl]carbamate |
| Phenyl Chloroformate | Phenyl N-[4-(aminomethyl)phenyl]carbamate |
| Benzyl Chloroformate | Benzyl N-[4-(aminomethyl)phenyl]carbamate |
This table presents examples of achievable alterations to the carbamate ester group.
Variation of the Aminomethyl Moiety
The primary amine of the aminomethyl group is a key site for derivatization, allowing for the introduction of a wide range of functionalities. Standard organic transformations can be employed to modify this group.
N-Alkylation: The primary amine can be converted to a secondary or tertiary amine through reductive amination with aldehydes or ketones, or by direct alkylation with alkyl halides. The borrowing hydrogen or hydrogen autotransfer methodology, often catalyzed by iridium or ruthenium complexes, allows for the N-alkylation of amines using alcohols as alkylating agents, which is a more environmentally benign approach.
These modifications are summarized in the table below.
| Reaction Type | Reagent(s) | Resulting Moiety |
| N-Alkylation | Alkyl Halide / Base | -CH₂-NHR or -CH₂-NR₂ |
| Reductive Amination | Aldehyde or Ketone / Reducing Agent | -CH₂-NH-CHR₂ or -CH₂-N(CHR₂)₂ |
| N-Acylation | Acid Chloride or Anhydride | -CH₂-NH-C(=O)R |
This table provides a summary of common synthetic transformations for the aminomethyl group.
Exploration of Novel Reactivity Patterns in Derivatives
The synthesis of derivatives of this compound opens avenues for exploring new reactivity patterns, particularly in the fields of polymer chemistry and selective functionalization.
Enhanced Reactivity for Polymerization Reactions
Derivatives of this compound can be designed as monomers for the synthesis of polyurethanes through non-isocyanate routes. For instance, a bifunctional monomer could be synthesized by converting both the carbamate and the aminomethyl groups into reactive sites. One such strategy involves the synthesis of a dicarbamate monomer from a diol precursor, which can then undergo polycondensation with other diols to form polyurethanes. kit-technology.denih.gov This approach avoids the use of toxic isocyanates.
The general principle involves a transesterification reaction between a dicarbamate and a diol, eliminating a small alcohol molecule (e.g., methanol) to drive the polymerization forward. The reactivity of the monomer can be tuned by altering the electronic properties of the phenyl ring or the nature of the carbamate ester group. Electron-withdrawing groups on the phenyl ring, for example, can enhance the electrophilicity of the carbamate carbonyl carbon, potentially increasing the rate of polymerization.
The thermal decomposition of carbamates to generate isocyanates in situ is another pathway that can be exploited for polymerization. utwente.nlmdpi.com While this involves an isocyanate intermediate, it avoids the storage and handling of bulk isocyanates. The temperature required for this decomposition can be influenced by the substituents on the carbamate, offering a way to control the initiation of polymerization.
Selective Functionalization Pathways
The presence of multiple functional groups in derivatives of this compound allows for the exploration of selective chemical transformations. The carbamate group itself can act as a directing group in electrophilic aromatic substitution, facilitating functionalization at the ortho position of the phenyl ring. acs.org This provides a regioselective pathway to introduce substituents that might be difficult to install otherwise.
Furthermore, the differential reactivity of the carbamate nitrogen and the aminomethyl nitrogen in certain derivatives allows for selective functionalization. For example, under specific conditions, it is possible to selectively acylate or alkylate the more nucleophilic aminomethyl nitrogen while leaving the less reactive carbamate nitrogen untouched.
The cleavage of the carbamate group can also be controlled. The aminolysis of polyurethanes has demonstrated that the C-O bond of the urethane (B1682113) can be selectively cleaved over the C-N bond by using secondary amines as nucleophiles. nih.govresearchgate.netacs.org This differential reactivity can be exploited in the design of prodrugs or in chemical recycling strategies for polyurethane materials derived from these monomers. This selectivity is crucial for the controlled deconstruction of polymers into valuable chemical feedstocks. nih.govresearchgate.netacs.org
Research Applications of Modified Carbamate Compounds
The inherent reactivity and structural features of this compound derivatives make them valuable tools in synthetic and materials chemistry. The presence of a protected amine allows for selective reactions at other sites, while the potential for deprotection unveils a reactive primary amine for further functionalization. This dual nature is central to their utility in diverse research applications.
Precursors for Advanced Organic Synthesis
The carbamate moiety in this compound and its analogues often serves as a protecting group for the amine functionality. acs.orgresearchgate.netnih.gov This protection is crucial in multi-step syntheses where the reactivity of the amine could interfere with desired chemical transformations at other parts of the molecule. Organic carbamates are widely recognized for their role as effective protecting groups for amines and amino acids in peptide synthesis and other areas of organic synthesis. nih.gov
The stability of the carbamate group allows chemists to perform a wide range of reactions on other parts of the molecule without affecting the protected amine. Once the desired modifications are achieved, the carbamate group can be cleaved under specific conditions to liberate the amine, which can then participate in subsequent synthetic steps. For instance, related carbamate systems, such as 4-azidobenzylcarbamates, have been designed for rapid reduction to the corresponding 4-aminobenzylcarbamates, which then undergo immediate degradation to release the target amine under mild conditions. rsc.org This strategy highlights the potential of using the carbamate as a latent amine, which can be unmasked at a specific point in a synthetic sequence.
The general utility of carbamates as protecting groups is well-established, offering a reliable method to control reactivity and build complex organic molecules step-by-step. nih.gov This makes derivatives of this compound valuable intermediates, providing access to a variety of substituted 4-aminobenzylamine (B48907) derivatives that are key precursors for pharmaceuticals and other functional organic materials.
Building Blocks for Complex Molecular Architectures
Once the carbamate protecting group is removed, the resulting 4-aminobenzylamine is a highly versatile bifunctional building block. sigmaaldrich.comchemicalbook.com This molecule possesses both a nucleophilic primary amine and a reactive aromatic ring, enabling its incorporation into a wide array of complex molecular structures.
Research has demonstrated the use of 4-aminobenzylamine in the synthesis of novel fluorescent sensors. For example, it has been employed in the preparation of fluorescent Photoinduced Electron Transfer (PET) anion sensors, which are designed based on a 'fluorophore-spacer-(anion)receptor' principle. sigmaaldrich.comchemicalbook.com In this context, the 4-aminobenzylamine fragment acts as a crucial part of the signaling unit.
Furthermore, 4-aminobenzylamine has been utilized in the field of materials science for the modification of carbon nanotubes. It can be used in the electrochemical modification of single-walled carbon nanotubes (SWCNTs) through oxidative coupling. sigmaaldrich.comchemicalbook.com Diazonium cations generated in situ from 4-aminobenzylamine have also been used to modify glassy carbon electrodes with aryl groups bearing an aliphatic amine. chemicalbook.com These applications underscore the importance of having a synthetic route to access 4-aminobenzylamine, for which this compound serves as a protected precursor.
The ability to introduce the 4-(aminomethyl)phenyl group into larger structures makes its carbamate-protected form a key component in the construction of supramolecular assemblies, polymers, and other complex architectures where precise control over functionality is paramount.
Ligands in Coordination Chemistry Research
The nitrogen and oxygen atoms within the carbamate group and the additional nitrogen of the aminomethyl group (after deprotection) in derivatives of this compound present potential coordination sites for metal ions. Carbamato ligands, which are monoanionic species with the general formula R₂NCO₂⁻, typically act as O-donors to metal centers. nih.gov They can coordinate to metals in various modes, including monodentate, chelating, or bridging fashions. nih.gov
While direct studies on the coordination chemistry of this compound itself are not extensively documented, the broader class of carbamates and related thiocarbamates are known to be effective ligands. mdpi.com For example, N-aryl-O-alkyl thiocarbamates readily coordinate to a variety of transition metals such as Cu(I), Ag(I), Hg(II), and Ru(II). mdpi.com
Derivatives of this compound, particularly after modification or deprotection, can be designed to act as specific ligands for metal catalysts or as components in metal-organic frameworks (MOFs). The bifunctional nature of the parent amine, 4-aminobenzylamine, allows for the synthesis of polydentate ligands. For instance, the aminomethyl group could be further functionalized to introduce additional donor atoms, creating a chelating ligand that can form stable complexes with metal ions. The resulting metal complexes could have applications in catalysis, sensing, or materials science. The study of homoleptic carbamato complexes, which contain only carbamato ligands, has been reported for a significant number of metallic elements, demonstrating the versatility of the carbamate group in coordination chemistry. nih.gov
Future Research Directions and Unexplored Avenues for Methyl N 4 Aminomethyl Phenyl Carbamate Research
Integration into Advanced Functional Materials
The distinct chemical functionalities of methyl N-[4-(aminomethyl)phenyl]carbamate make it a prime candidate for the synthesis of advanced functional materials. The presence of a primary amine and a carbamate (B1207046) group on a single aromatic ring allows for its use as a monomer or a cross-linking agent in the development of novel polymers.
Future research will likely focus on the incorporation of this compound into sequence-defined polymers. nih.gov The precise control over the monomer sequence in polycarbamates can lead to materials with highly specific and tunable properties, such as data storage materials and molecular transporters. nih.gov The rigidity of the phenyl group and the hydrogen bonding capabilities of the carbamate and amine moieties can be exploited to create highly ordered polymer structures. nih.gov
Furthermore, the development of carbamate-functional polymers for coatings is an active area of research. google.comgoogle.com this compound could be utilized to create cross-linked networks with aminoplasts, leading to durable and resistant coatings. google.com Investigations into its use in non-isocyanate polyurethanes (NIPUs) could also be a fruitful avenue, offering a safer and more environmentally friendly alternative to traditional polyurethanes. scbt.com
Development of Sustainable Synthetic Methodologies
The growing emphasis on green chemistry necessitates the development of sustainable synthetic routes for valuable chemical compounds. nih.govpsu.edu Future research on this compound will undoubtedly focus on greener and more efficient synthesis methods.
Current industrial production of carbamates often involves hazardous reagents like phosgene (B1210022). psu.eduresearchgate.net Phosgene-free routes are therefore a major goal. Research into the use of carbon dioxide as a C1 source for carbamate synthesis is a particularly promising green alternative. psu.eduacs.org Methodologies involving the direct reaction of amines, alcohols, and CO2, often facilitated by basic catalysts, could be adapted for the synthesis of this compound. psu.edu Another sustainable approach is the use of urea (B33335) as a carbonyl source in the presence of a suitable catalyst. google.com
Exploration of Novel Catalytic Transformations
The carbamate and amine functionalities of this compound can be leveraged in novel catalytic transformations. The carbamate group itself can act as a directing group in C-H functionalization reactions, enabling the selective introduction of new functional groups onto the aromatic ring. acs.org
Future research could explore the use of transition metal catalysts, such as those based on cobalt, to achieve selective amidation and alkylation at positions ortho to the carbamate group. acs.org This would open up pathways to a wide array of novel derivatives with potentially interesting biological or material properties.
Furthermore, the primary amine group can be utilized in various catalytic reactions. For example, it can be a precursor for the synthesis of more complex molecules through palladium-catalyzed cross-coupling reactions. nih.gov The development of catalysts for the transesterification of the carbamate group could also lead to new synthetic routes for other functionalized carbamates. rsc.org Research into the catalytic cracking of the carbamate to generate isocyanates in a controlled manner could provide a phosgene-free route to these important industrial intermediates. utwente.nl
Advanced Multi-Scale Computational Modeling
Computational chemistry offers powerful tools to understand and predict the behavior of molecules, guiding experimental work and accelerating discovery. nih.gov Future research on this compound will benefit significantly from advanced multi-scale computational modeling.
Density Functional Theory (DFT) calculations can be employed to investigate the conformational landscape of the molecule, including the rotational barriers of the carbamate group and the orientation of the aminomethyl side chain. nih.govchemrxiv.org This understanding is crucial for designing polymers with specific folding and self-assembly properties. nih.gov Computational studies can also elucidate reaction mechanisms, for example, in the catalytic synthesis of the compound or its subsequent transformations. google.commdpi.com
Molecular dynamics (MD) simulations can be used to model the behavior of this compound in different environments, such as in solution or as part of a larger polymer matrix. nih.gov These simulations can provide insights into intermolecular interactions, which are key to understanding the properties of materials derived from this compound. Furthermore, computational screening of potential catalysts for its synthesis or functionalization can help to identify promising candidates for experimental investigation, saving time and resources. mdpi.com
Synergy with Emerging Fields in Chemical Sciences
The unique structure of this compound makes it an ideal candidate for integration with emerging fields in the chemical sciences, such as supramolecular chemistry and chemical biology.
In supramolecular chemistry, the hydrogen bonding capabilities of the carbamate and amine groups, combined with the aromatic ring, can be exploited to design and construct self-assembling systems. These could include the formation of gels, liquid crystals, or other ordered nanostructures with potential applications in sensing or materials science.
In the realm of chemical biology, aminobenzyl carbamates are being explored as cleavable linkers in antibody-drug conjugates (ADCs). nih.govacs.orgresearchgate.net The carbamate linkage can be designed to be stable in circulation but to release a therapeutic payload under specific conditions within a target cell. nih.gov Future research could focus on tailoring the structure of this compound to create novel linkers with improved properties, such as enhanced stability and more efficient drug release. nih.gov The primary amine also provides a convenient handle for conjugation to biomolecules, further expanding its potential applications in this field. nih.gov
Q & A
Q. What are the optimal synthetic routes for methyl N-[4-(aminomethyl)phenyl]carbamate, and how can yield and purity be maximized?
Methodological Answer: The synthesis typically involves reacting 4-(aminomethyl)aniline with methyl chloroformate in a polar aprotic solvent (e.g., dichloromethane or THF) under inert conditions. Key parameters include:
- Temperature: Room temperature to 0°C to minimize side reactions.
- Stoichiometry: A 1:1 molar ratio of amine to methyl chloroformate, with slight excess of the latter to drive completion.
- Work-up: Neutralization with aqueous sodium bicarbonate to remove unreacted reagents.
Purification via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) achieves ≥95% purity. Yield optimization (70–85%) requires strict control of moisture and reaction time (2–4 hours) .
Q. Which analytical techniques are critical for characterizing this compound?
Methodological Answer: A multi-technique approach ensures structural and functional verification:
- NMR (1H/13C): Confirms carbamate formation (C=O at ~155 ppm in 13C NMR) and aminomethyl group integration.
- HPLC: Quantifies purity (≥98%) using a C18 column (mobile phase: acetonitrile/water + 0.1% TFA).
- FT-IR: Detects carbamate C=O stretch (~1700 cm⁻¹) and N-H vibrations (~3300 cm⁻¹).
- Mass Spectrometry (ESI-MS): Validates molecular weight (e.g., [M+H]+ peak at m/z 195.1) .
Q. How do storage conditions impact the stability of this compound?
Methodological Answer: Stability is pH- and temperature-dependent:
- Storage: -20°C in airtight, amber vials under nitrogen to prevent hydrolysis or oxidation.
- Degradation Pathways: Hydrolysis under acidic/basic conditions yields 4-(aminomethyl)aniline and methanol. Accelerated stability studies (40°C/75% RH) show <5% degradation over 6 months when stored properly .
Advanced Research Questions
Q. How can computational models (e.g., DFT, molecular docking) predict the reactivity and bioactivity of this compound?
Methodological Answer:
- DFT Calculations: Optimize geometry at the B3LYP/6-31G(d) level to analyze electron density, HOMO-LUMO gaps (~4.5 eV), and nucleophilic/electrophilic sites.
- Molecular Docking: Use AutoDock Vina to simulate binding to biological targets (e.g., enzymes or receptors). The aminomethyl group enhances hydrogen bonding, as seen in analogous carbamates with anti-inflammatory activity .
Q. What strategies resolve contradictions in reported biological activities of carbamate derivatives?
Methodological Answer:
- Structure-Activity Relationship (SAR) Studies: Compare substituent effects (e.g., chloro vs. aminomethyl groups) on potency. For example, methyl N-(4-chlorophenyl)carbamate shows higher electrophilicity but lower solubility than the aminomethyl analog .
- Dose-Response Curves: Use IC50/EC50 values to differentiate intrinsic activity from assay-specific artifacts. Cross-validate findings with orthogonal assays (e.g., enzymatic vs. cell-based) .
Q. How does the aminomethyl group influence pharmacokinetic properties compared to other carbamates?
Methodological Answer:
- Solubility: The polar aminomethyl group enhances aqueous solubility (~2.5 mg/mL) compared to lipophilic analogs (e.g., tert-butyl derivatives: ~0.8 mg/mL).
- Metabolic Stability: In vitro liver microsome assays show slower degradation (t1/2 = 45 minutes) due to reduced cytochrome P450 affinity.
- Permeability: Caco-2 assays indicate moderate intestinal absorption (Papp = 8 × 10⁻⁶ cm/s), suggesting suitability for oral delivery .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
